molecular formula C28H35ClO12 B1196815 [(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate CAS No. 86425-67-4

[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate

Cat. No.: B1196815
CAS No.: 86425-67-4
M. Wt: 599 g/mol
InChI Key: VPXKDKFGKRSWEO-VMNMJZNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate typically involves a multi-step process that includes the use of specific reagents and catalysts. One common method involves the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the optimal yield and purity of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the continuous feeding of raw materials and the use of advanced monitoring systems to maintain the desired reaction conditions. The final product is then purified using techniques such as distillation or chromatography to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: It can be reduced using reducing agents to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under inert atmosphere conditions.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, with conditions depending on the specific reactants involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

CAS No.

86425-67-4

Molecular Formula

C28H35ClO12

Molecular Weight

599 g/mol

IUPAC Name

[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate

InChI

InChI=1S/C28H35ClO12/c1-11-18(29)22-28(12(2)25(34)40-22)24(39-16(6)33)21-26(7,17(36-13(3)30)8-9-27(21)10-35-27)23(38-15(5)32)20(19(11)41-28)37-14(4)31/h12,17-24H,1,8-10H2,2-7H3/t12-,17-,18-,19-,20+,21+,22-,23-,24-,26-,27-,28?/m0/s1

InChI Key

VPXKDKFGKRSWEO-VMNMJZNYSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2C13[C@H]([C@@H]4[C@]([C@H](CC[C@]45CO5)OC(=O)C)([C@H]([C@@H]([C@@H](O3)C(=C)[C@@H]2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C

SMILES

CC1C(=O)OC2C13C(C4C(C(CCC45CO5)OC(=O)C)(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC1C(=O)OC2C13C(C4C(C(CCC45CO5)OC(=O)C)(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C

Synonyms

praelolide
prelolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate

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